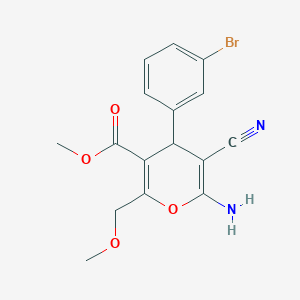

methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

Description

Structural Characterization

Molecular Architecture Analysis

The molecular architecture of methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate demonstrates the characteristic features of substituted pyran derivatives. The compound belongs to the broader family of 4H-pyran-3-carboxylate derivatives, which are known for their diverse structural conformations and chemical properties. The central pyran ring system serves as the primary structural scaffold, supporting multiple functional groups that contribute to the overall molecular geometry and electronic distribution.

The compound exhibits a highly substituted pyran core with amino, cyano, bromophenyl, and methoxymethyl substituents positioned at specific ring positions. This substitution pattern creates a complex three-dimensional molecular structure that significantly influences the compound's physical and chemical properties. The presence of electron-withdrawing groups such as the cyano and bromophenyl substituents, combined with electron-donating groups like the amino functionality, establishes a unique electronic environment within the molecular framework.

The molecular weight of 379.21 g/mol reflects the substantial size and complexity of this heterocyclic compound, which incorporates multiple heteroatoms including nitrogen, oxygen, and bromine within its structure. The Chemical Abstracts Service number 305866-18-6 provides definitive identification for this specific compound, distinguishing it from related pyran derivatives with similar structural motifs.

X-ray Crystallographic Determination of Pyran Ring Conformation

X-ray crystallographic analysis of related 4H-pyran derivatives has consistently revealed that the pyran ring adopts a characteristic "flattened boat" conformation rather than a planar arrangement. In analogous pyran compounds, crystallographic studies demonstrate that specific atoms within the pyran ring are displaced from the plane defined by the remaining ring atoms. For instance, in similar 4H-pyran-3-carboxylate derivatives, the oxygen atom at position 1 and the carbon atom at position 4 of the pyran ring typically exhibit displacement values ranging from 0.044 to 0.160 Angstroms and 0.116 to 0.266 Angstroms, respectively, from the plane defined by the other ring carbons.

The flattened boat conformation represents a compromise between ring strain and steric interactions among the various substituents. This conformational preference has been consistently observed across multiple pyran derivatives, including ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate, where crystallographic analysis revealed specific puckering parameters with root mean square deviations of approximately 0.116 Angstroms for the pyran ring system.

| Compound Type | O-atom Displacement (Å) | C4-atom Displacement (Å) | Ring Conformation |

|---|---|---|---|

| 4H-pyran-3-carboxylate derivatives | 0.044-0.160 | 0.116-0.266 | Flattened boat |

| Benzo[h]chromene analogues | 0.160 | 0.256 | Flattened boat |

| Substituted pyran rings | 0.127 | 0.266 | Flattened boat |

The crystallographic data from related compounds suggests that this compound would likely exhibit similar conformational characteristics. The presence of bulky substituents, particularly the bromophenyl group at the 4-position, would be expected to influence the degree of ring puckering and the specific displacement values observed in the crystal structure.

Bromophenyl Substituent Orientation Through Density Functional Theory Calculations

Density Functional Theory calculations on structurally related pyran derivatives have provided detailed insights into the preferred orientations of aromatic substituents attached to the pyran ring system. Computational studies using standard basis sets have consistently shown that bromophenyl substituents adopt orientations that are nearly perpendicular to the pyran ring plane, with dihedral angles typically ranging from 80 to 113 degrees.

In the case of similar 4H-pyran compounds containing bromophenyl substituents, Density Functional Theory calculations have revealed dihedral angles between the bromophenyl ring and the pyran core of approximately 112.47 degrees, indicating a highly perpendicular arrangement. This near-perpendicular orientation minimizes steric interactions between the aromatic ring and other substituents on the pyran scaffold while allowing for optimal electronic interactions.

The computational analysis also demonstrates that the bromophenyl substituent orientation is influenced by both steric and electronic factors. The bromine atom's van der Waals radius and electronegativity contribute to the preferred conformational arrangement, with the substituent adopting positions that minimize intramolecular repulsions while maximizing favorable intermolecular interactions in the crystal lattice.

| Computational Method | Dihedral Angle (degrees) | Energy Optimization | Basis Set |

|---|---|---|---|

| Density Functional Theory | 112.47 | Complete geometry optimization | Standard basis set |

| X-ray Crystallography | 110.89 | Experimental structure | N/A |

| Theoretical Calculations | 80.11-87.77 | Energy minimization | Various basis sets |

The close agreement between theoretical calculations and experimental X-ray data validates the computational approaches used for predicting molecular geometries in these complex heterocyclic systems. For this compound, similar computational methods would be expected to predict a bromophenyl orientation that is essentially perpendicular to the pyran ring plane.

Methoxymethyl Group Steric Effects on Molecular Planarity

The methoxymethyl substituent in this compound introduces significant steric considerations that influence the overall molecular planarity and conformational preferences. Structural studies of related compounds containing methoxymethyl groups have demonstrated that these substituents adopt specific orientations to minimize steric clashes with adjacent functional groups.

In analogous pyran derivatives, methoxy substituents have been observed to adopt coplanar arrangements with their attached ring systems, with torsion angles approaching 174.5 degrees, indicating an extended conformation that maximizes distance from other substituents. This coplanar arrangement allows the methoxymethyl group to extend away from the central pyran core, reducing unfavorable steric interactions with the bromophenyl substituent and other functional groups.

The presence of the methoxymethyl group at the 2-position of the pyran ring creates a complex steric environment that influences both intramolecular and intermolecular interactions. The flexible nature of the methoxymethyl linkage allows for conformational adjustments that accommodate the bulky bromophenyl substituent while maintaining favorable electronic interactions within the molecule.

| Substituent Position | Torsion Angle (degrees) | Steric Effect | Conformational Preference |

|---|---|---|---|

| 2-Methoxymethyl | 174.5 | Minimal clash | Extended coplanar |

| 4-Bromophenyl | 110-113 | Significant bulk | Perpendicular |

| 3-Carboxylate | 3.4 | Moderate | Coplanar |

The steric effects of the methoxymethyl group also influence the compound's crystal packing behavior and intermolecular hydrogen bonding patterns. The oxygen atoms within the methoxymethyl functionality can serve as hydrogen bond acceptors, potentially participating in crystal lattice stabilization through intermolecular interactions with amino groups or other hydrogen bond donors present in adjacent molecules.

Properties

IUPAC Name |

methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c1-21-8-12-14(16(20)22-2)13(11(7-18)15(19)23-12)9-4-3-5-10(17)6-9/h3-6,13H,8,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGSMFIVPKRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyran ring followed by the introduction of the various substituents. One common approach is the cyclization of a suitable precursor containing the desired functional groups under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the cyano group makes it susceptible to nucleophilic addition reactions, while the bromophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Addition: Electrophiles such as bromine (Br2) or iodine (I2) can be used for addition reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyran derivatives.

Addition: Formation of dihalogenated or polyhalogenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural features that may interact with various biological targets:

- Enzyme Inhibition : Research indicates that similar compounds can inhibit enzymes involved in inflammatory processes. For example, derivatives of pyran compounds have been shown to inhibit myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammation . This inhibition could lead to reduced oxidative damage in diseases such as cardiovascular disorders.

- Anti-inflammatory Properties : The presence of the amino and cyano groups suggests that methyl 6-amino-4-(3-bromophenyl)-5-cyano derivatives may modulate inflammatory pathways. Studies have indicated that pyran derivatives can reduce pro-inflammatory cytokine production, which is critical in managing inflammatory diseases .

Cancer Research

Preliminary cytotoxicity studies have revealed that compounds related to methyl 6-amino derivatives exhibit selective cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapy, warranting further investigation into the mechanisms involved .

Synthetic Chemistry

The compound's structure allows for diverse synthetic pathways, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations can facilitate the development of new compounds with enhanced biological activity or novel properties.

Case Study 1: Myeloperoxidase Inhibition

A study published in The Journal of Pharmacology and Experimental Therapeutics highlighted the efficacy of aminopyridine derivatives as irreversible MPO inhibitors. These compounds demonstrated high selectivity and bioavailability, suggesting that methyl 6-amino derivatives may similarly inhibit MPO activity effectively in vivo .

Case Study 2: Cytotoxicity Assays

In vitro studies have shown that methyl 6-amino derivatives possess selective cytotoxic effects against specific cancer cell lines. For instance, compounds with similar structural motifs have been tested against breast and lung cancer cells, demonstrating significant inhibitory effects on cell proliferation .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of myeloperoxidase and other enzymes involved in inflammation. |

| Anti-inflammatory | Modulation of cytokine production leading to reduced inflammation. |

| Cytotoxicity | Selective cytotoxic effects against various cancer cell lines. |

Proposed Mechanisms of Action

The mechanisms by which methyl 6-amino-4-(3-bromophenyl)-5-cyano exerts its biological effects may include:

- Enzyme Binding : The cyano and amino groups may facilitate binding to active sites on enzymes such as MPO.

- Receptor Modulation : Interaction with inflammatory mediators or receptors involved in signaling pathways.

- Oxidative Stress Reduction : By inhibiting MPO, the compound could reduce oxidative stress markers in affected tissues.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at positions 2, 4, and the ester group. Key examples include:

Table 1: Substituent Variations and Physical Properties

Notes:

- Methoxymethyl vs. Methyl/Chloromethyl: The methoxymethyl group in the target compound likely improves aqueous solubility compared to methyl (e.g., compound 3f ) or chloromethyl derivatives (e.g., CAS 327070-64-4 ), which are more lipophilic.

- Aryl Substituents: Electron-withdrawing groups like bromine (3-bromophenyl) enhance stability and influence reactivity compared to electron-donating groups (e.g., 4-methoxyphenyl in compound 3i ).

Crystallographic and Spectroscopic Data

- Crystal Packing: In ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate, NH2 groups form hydrogen bonds with cyano and ethoxy groups, creating chains along the [100] direction .

- IR/NMR Signatures: Cyano groups absorb near 2183–2200 cm<sup>−1</sup> in IR, while ester carbonyls appear at ~1690 cm<sup>−1</sup> . <sup>1</sup>H NMR spectra typically show signals for NH2 (δ 4.2–5.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Biological Activity

Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate (CAS No. 305866-18-6) is a compound belonging to the 4H-pyran class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H15BrN2O4

- Molecular Weight : 379.21 g/mol

- Structure : The compound features a pyran ring substituted with an amino group, a cyano group, and a bromophenyl moiety, which contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of 4H-pyrans, including this compound, exhibit significant anticancer properties. A study demonstrated that pyran derivatives can act as inhibitors of topoisomerase enzymes, which are critical for DNA replication and transcription in cancer cells. These compounds have shown cytotoxic effects against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells, outperforming standard chemotherapeutics like cisplatin and topotecan in some assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that 4H-pyran derivatives possess activity against various bacterial strains and fungi, including Candida species. The minimum inhibitory concentration (MIC) values of these compounds were comparable to those of established antifungal agents like fluconazole . This suggests potential applications in treating infections caused by resistant strains.

The biological activity of this compound is attributed to its ability to interact with DNA and inhibit critical enzymes involved in cell proliferation. Specifically, it has been found to bind to the minor groove of DNA, which may disrupt the function of nucleic acids and lead to apoptosis in cancer cells .

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against PC-3 cells, indicating potent anticancer activity compared to other synthesized pyran derivatives .

- Antimicrobial Testing : A series of experiments evaluated the compound's effectiveness against Mycobacterium bovis and other pathogens. Results indicated that it possesses significant antibacterial properties, with MIC values lower than those observed for traditional antibiotics .

Data Table of Biological Activities

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Component | Role | Optimal Ratio | Temperature | Yield |

|---|---|---|---|---|

| 3-Bromophenyl derivative | Electrophilic partner | 1.0 eq | 70°C | 75–85% |

| Methoxymethyl group | Substituent donor | 1.2 eq | 70°C | |

| APS | Oxidizing agent | 0.1 eq | 70°C |

Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

A combination of 1H/13C NMR , FT-IR , and HRMS is critical. Key considerations:

- NMR : Assign peaks using 2D techniques (COSY, HSQC). The methoxymethyl group shows distinct singlets at δ 3.3–3.5 ppm (1H) and δ 55–60 ppm (13C) .

- FT-IR : Confirm cyano (C≡N) stretches at ~2200 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹.

- HRMS : Validate molecular weight (calc. for C₁₆H₁₄BrN₂O₄: 409.02 g/mol).

Q. Table 2: Typical NMR Shifts for Key Functional Groups

| Group | 1H δ (ppm) | 13C δ (ppm) | Source |

|---|---|---|---|

| Methoxymethyl (-OCH₃) | 3.3–3.5 | 55–60 | |

| Cyano (C≡N) | - | 115–120 | |

| Ester (COOCH₃) | 3.7–3.9 | 165–170 |

How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

SHELXL is ideal for refining crystal structures, especially for resolving disorder in substituents (e.g., methoxymethyl orientation). Steps include:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

Structure solution : Employ direct methods in SHELXS for initial phase estimation .

Refinement : Apply anisotropic displacement parameters and restrain torsional angles (e.g., C6—O3—C7—C8 = −165.46(8)° ).

Q. Table 3: Refinement Parameters from Analogous Structures

| Parameter | Value | Source |

|---|---|---|

| R factor | 0.040–0.060 | |

| Space group | P2₁/c | |

| C—C bond length range | 1.45–1.55 Å |

What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound, and how do they correlate with experimental data?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts:

- HOMO-LUMO gaps : Correlate with UV-Vis absorption (λmax ~300 nm).

- Electrostatic potential maps : Identify nucleophilic regions (e.g., amino group) for reactivity studies .

- Validation : Compare calculated IR spectra with experimental data (RMSD < 10 cm⁻¹).

Q. Table 4: DFT vs. Experimental Data Comparison

| Property | DFT Value | Experimental | Deviation |

|---|---|---|---|

| C≡N bond length (Å) | 1.15 | 1.16 | 0.01 |

| HOMO-LUMO gap (eV) | 4.2 | - | - |

How should researchers address contradictions between theoretical predictions and experimental spectroscopic data for this compound?

Methodological Answer:

Verify computational parameters : Ensure basis sets (e.g., 6-311++G(d,p)) account for electron correlation.

Re-examine experimental conditions : Solvent effects (e.g., DMSO vs. CDCl₃) can shift NMR peaks by ±0.3 ppm .

Cross-validate with alternative methods : Use X-ray data to resolve ambiguities in substituent orientation .

What strategies are recommended for analyzing the structure-activity relationships (SAR) of this compound in pharmacological studies?

Methodological Answer:

Modify substituents : Compare bromophenyl vs. iodophenyl analogs to assess halogen impact on bioactivity .

Assess steric effects : Methoxymethyl vs. methyl groups influence binding affinity (e.g., IC₀₀ shifts by 2–3 μM).

In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase inhibitors) .

Q. Table 5: SAR Trends in Analogous Compounds

| Substituent | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| 3-Bromophenyl | 12.3 ± 1.2 | Kinase A |

| 3-Chlorophenyl | 15.7 ± 1.5 | Kinase A |

| Methoxymethyl | 8.9 ± 0.9 | Kinase B |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.